
5-Chloro-2-formamidopent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-formamidopent-4-enoic acid: is an organic compound with the molecular formula C6H8ClNO3 It is characterized by the presence of a chloro group, a formamido group, and a pentenoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-formamidopent-4-enoic acid typically involves the chlorination of 2-formamidopent-4-enoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-formamidopent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
5-Chloro-2-formamidopent-4-enoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-formamidopent-4-enoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-formamidopentanoic acid
- 5-Chloro-2-formamidobutanoic acid
- 5-Chloro-2-formamidopropanoic acid
Uniqueness
5-Chloro-2-formamidopent-4-enoic acid is unique due to its pentenoic acid structure, which provides additional reactivity compared to similar compounds with shorter carbon chains. This structural feature allows for a wider range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H8ClNO3 |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
(E)-5-chloro-2-formamidopent-4-enoic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |
Clave InChI |
ZXEUEYTWXQAXRC-HNQUOIGGSA-N |
SMILES isomérico |
C(/C=C/Cl)C(C(=O)O)NC=O |
SMILES canónico |
C(C=CCl)C(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


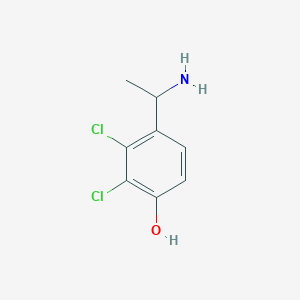
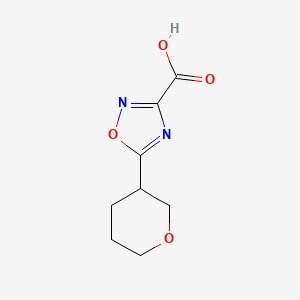
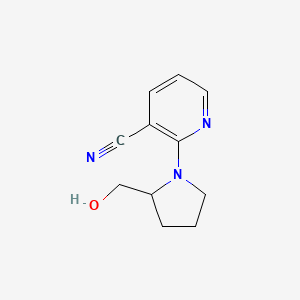
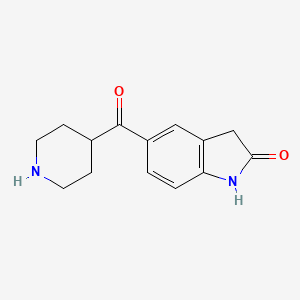

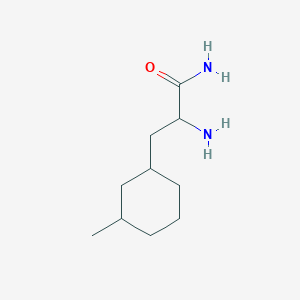
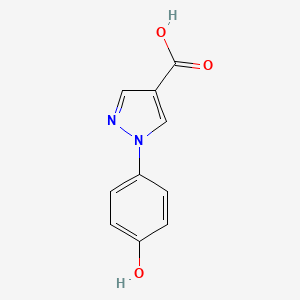
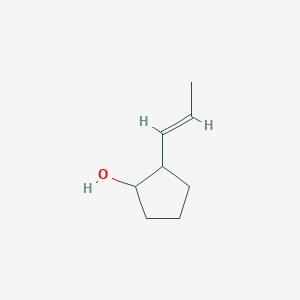

![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)

![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
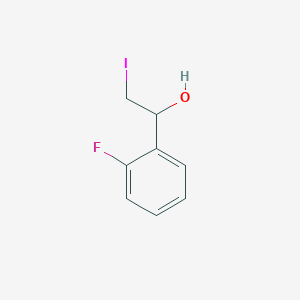
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
